NADPH-D

Description

Properties

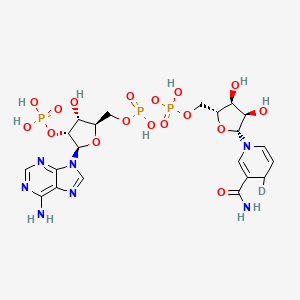

Molecular Formula |

C21H30N7O17P3 |

|---|---|

Molecular Weight |

746.4 g/mol |

IUPAC Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4-deuterio-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2?,10-,11-,13-,14-,15-,16-,20-,21- |

InChI Key |

ACFIXJIJDZMPPO-FNCXJVNDSA-N |

Isomeric SMILES |

[2H]C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principles of NADPH Diaphorase Histochemistry: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The histochemical detection of Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH) diaphorase activity has long been a valuable technique in neuroscience and related fields. Initially used as a general marker for oxidative enzymes, it is now firmly established that in the nervous system, NADPH diaphorase activity is predominantly attributable to the enzyme Nitric Oxide Synthase (NOS).[1][2][3] This guide provides a comprehensive overview of the core principles, experimental protocols, and signaling pathways associated with NADPH diaphorase histochemistry, tailored for a scientific audience.

The Biochemical Principle: Visualizing Enzymatic Activity

The fundamental principle of NADPH diaphorase histochemistry lies in an enzyme-catalyzed redox reaction.[4][5] In this reaction, the enzyme—primarily NOS in neuronal tissue—transfers electrons from the reduced cofactor NADPH to a soluble chromogen, most commonly nitroblue tetrazolium (NBT).[4][6][7] The reduction of NBT results in the formation of a highly colored, insoluble formazan (B1609692) precipitate.[4] This precipitate is deposited at the site of enzymatic activity, thereby providing a visual marker for the localization of the enzyme within the tissue.

The reaction can be summarized as follows: NADPH + NBT (soluble, yellow) ---(NOS)---> NADP+ + Formazan (insoluble, blue/purple)

This enzymatic staining provides a Golgi-like image of the neurons exhibiting this activity, allowing for detailed morphological analysis.[5][7] The intensity of the staining can also be indicative of the level of enzyme activation at the time of tissue fixation.[8]

Nitric Oxide Synthase: The Engine Behind the Stain

Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the synthesis of nitric oxide (NO), a crucial signaling molecule in the nervous, cardiovascular, and immune systems.[6][9] NOS catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process.[6][9] This reaction requires NADPH as a cofactor to donate electrons.[6][9]

The discovery of the co-localization of NADPH diaphorase activity with NOS immunoreactivity was a significant breakthrough, establishing NADPH diaphorase histochemistry as a reliable and straightforward method for identifying nitrergic (NO-producing) neurons.[1][2][3][10] Transfection studies have further confirmed that NOS expression is sufficient to confer NADPH diaphorase staining activity to cells.[1][2]

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized methodology for NADPH diaphorase histochemistry, based on common practices.[1][6][7][9] Researchers should optimize parameters such as fixation time and incubation duration for their specific tissue and experimental goals.

Tissue Preparation

-

Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with phosphate-buffered saline (PBS) to remove blood, followed by a fixative solution (e.g., 4% paraformaldehyde in phosphate buffer).[6][9]

-

Tissue Dissection and Post-fixation: Dissect the tissue of interest and post-fix in the same fixative for a defined period (e.g., 1-4 hours) at 4°C.[6][9]

-

Cryoprotection: Immerse the tissue in a sucrose (B13894) solution (e.g., 20-30% in PBS) at 4°C until it sinks. This step is crucial for preserving tissue morphology during freezing.

-

Sectioning: Freeze the tissue and cut sections (e.g., 10-40 µm thick) using a cryostat.[4] Collect the sections in PBS.

Staining Procedure

-

Washing: Wash the free-floating sections several times in PBS to remove the cryoprotectant.[6]

-

Permeabilization: Incubate the sections in a solution containing a detergent like Triton X-100 (e.g., 0.2-0.5% in PBS) to permeabilize cell membranes.[6][9]

-

Incubation with Staining Solution: Incubate the sections in the NADPH diaphorase staining solution at 37°C.[1][6][9] The incubation time can vary from 10 minutes to several hours, and the reaction should be monitored visually under a microscope.[6][9]

-

Washing: Once the desired staining intensity is achieved, stop the reaction by washing the sections extensively with PBS.[6]

-

Mounting and Coverslipping: Mount the stained sections onto gelatin-coated slides, allow them to air dry, and then dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a mounting medium.

Staining Solution Composition

The following table outlines a typical composition for the NADPH diaphorase staining solution. Concentrations may need to be optimized for specific applications.

| Reagent | Concentration | Purpose |

| β-NADPH | 1 mg/mL | Enzyme substrate (electron donor) |

| Nitroblue Tetrazolium (NBT) | 0.25 mg/mL | Chromogen (electron acceptor) |

| Tris-HCl Buffer (pH 7.2-7.6) | 0.1 M | Maintains optimal pH for the enzyme |

| Triton X-100 | 0.2-0.5% | Permeabilizing agent |

Visualizing the Process and Pathways

To further elucidate the principles and workflows, the following diagrams are provided.

Figure 1: Biochemical principle of NADPH diaphorase histochemistry.

References

- 1. neurogrow.com [neurogrow.com]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 5. Histochemical characterization of neuronal NADPH-diaphorase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Dynamic changes in NADPH-diaphorase staining reflect activity of nitric oxide synthase: evidence for a dopaminergic regulation of striatal nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NADPH diaphorase histochemistry in rat gastric nitric oxide synthase neurons [protocols.io]

- 10. Colocalization of nitric oxide synthase and NADPH-diaphorase in rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Function of NADPH Diaphorase in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) diaphorase is a historically significant enzyme in neuroscience, now unequivocally identified as the neuronal isoform of nitric oxide synthase (nNOS). This guide provides an in-depth technical overview of the function of NADPH diaphorase/nNOS in the central nervous system (CNS). It details the enzyme's role in the production of nitric oxide (NO), a pleiotropic signaling molecule, and explores the downstream pathways modulated by NO. Furthermore, this document furnishes detailed experimental protocols for the localization and functional assessment of NADPH diaphorase/nNOS, presents quantitative data on its activity and inhibition, and illustrates key pathways and workflows through detailed diagrams. This guide is intended to be a comprehensive resource for professionals engaged in neuroscience research and the development of therapeutics targeting NO-mediated pathways.

Introduction: The Identity of NADPH Diaphorase as Neuronal Nitric Oxide Synthase

Historically, NADPH diaphorase was identified through its histochemical activity—the ability to reduce tetrazolium dyes in the presence of NADPH. This simple and robust staining technique revealed a distinct subpopulation of neurons in the CNS.[1][2] For a considerable time, the physiological function of this enzyme remained elusive. Groundbreaking research in the early 1990s revealed that NADPH diaphorase is, in fact, the neuronal isoform of nitric oxide synthase (nNOS or NOS-1).[1][3][4] This discovery was pivotal, as it linked a simple histochemical marker to the production of a crucial signaling molecule, nitric oxide (NO).

nNOS is a calcium/calmodulin-dependent enzyme that catalyzes the five-electron oxidation of L-arginine to L-citrulline, producing NO in the process.[5] This reaction requires NADPH as a cofactor. The identity of NADPH diaphorase and nNOS was confirmed through co-purification, immunoprecipitation, and the demonstration that specific nNOS inhibitors block NADPH diaphorase activity.[1][4] Thus, NADPH diaphorase histochemistry serves as a reliable and widely used method to label nNOS-containing neurons.[1][3]

The Role of Nitric Oxide in the Central Nervous System

Nitric oxide is a unique signaling molecule in the CNS. As a gas, it is not stored in vesicles and can freely diffuse across cell membranes to act on neighboring cells, a process known as volume transmission.[6][7] Its functions are diverse and concentration-dependent, ranging from physiological neuromodulation to pathological neurotoxicity at high concentrations.[4][8]

Neurotransmission and Synaptic Plasticity

NO acts as a retrograde messenger in synaptic plasticity, particularly in long-term potentiation (LTP) and long-term depression (LTD).[9][10] In the hippocampus, postsynaptic activation of NMDA receptors leads to calcium influx and subsequent nNOS activation. The produced NO diffuses back to the presynaptic terminal, where it can modulate neurotransmitter release.[9] This signaling cascade is crucial for learning and memory.[6]

Neurovascular Coupling

NO is a potent vasodilator and plays a critical role in neurovascular coupling, the process that links neuronal activity to local changes in cerebral blood flow.[11] Increased neuronal activity leads to NO production, which in turn relaxes the smooth muscle of cerebral blood vessels, increasing the supply of oxygen and glucose to active brain regions.[11]

Physiological and Pathophysiological Roles

Under physiological conditions, NO is involved in a wide range of processes including the regulation of sleep, appetite, and body temperature.[9] However, excessive NO production can be neurotoxic.[8] This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in ischemic stroke.[12][13] The neurotoxic effects of NO are often mediated by its reaction with superoxide (B77818) radicals to form the highly reactive peroxynitrite (ONOO-).[12] Interestingly, nNOS-containing neurons themselves appear to be selectively spared in some neurodegenerative conditions, a phenomenon that is not yet fully understood.[14][15]

Quantitative Data

Regional Distribution of nNOS Activity in the Rat Brain

The activity of nNOS varies significantly across different regions of the brain, reflecting the diverse roles of NO in neural circuits. The cerebellum, for instance, exhibits particularly high levels of nNOS activity.[9][16]

| Brain Region | nNOS Activity (pmol L-citrulline/min/mg protein) |

| Cerebellum | 150.3 ± 12.5 |

| Midbrain | 85.6 ± 7.9 |

| Hypothalamus | 75.4 ± 6.8 |

| Cortex | 60.2 ± 5.5 |

| Striatum | 55.8 ± 4.7 |

| Pons-Medulla | 48.9 ± 4.1 |

| Hippocampus | 40.1 ± 3.6 |

| Spinal Cord | 25.3 ± 2.2 |

| Data are presented as mean ± SEM and are compiled from studies in adult male Sprague-Dawley rats.[9] |

Inhibition of nNOS Activity

Pharmacological inhibition of nNOS is a critical tool for elucidating the function of NO in the CNS. Several inhibitors with varying degrees of selectivity are available.

| Inhibitor | Type of Inhibition | Target NOS | Ki / IC50 |

| L-NAME (Nω-Nitro-L-arginine methyl ester) | Non-selective | nNOS, eNOS, iNOS | Ki: 15 nM (bovine nNOS) |

| 7-NI (7-Nitroindazole) | Relatively selective | nNOS > eNOS/iNOS | IC50: ~0.17 µM (rat nNOS) |

| Ki and IC50 values can vary depending on the species and experimental conditions.[3][13][17] |

Experimental Protocols

NADPH Diaphorase Histochemistry

This protocol provides a method for the histochemical localization of nNOS-containing neurons in fixed brain tissue.

Materials:

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

30% Sucrose (B13894) in PBS

-

Staining solution:

-

0.1 M Phosphate buffer, pH 7.4

-

1 mM β-NADPH

-

0.2 mM Nitro blue tetrazolium (NBT)

-

0.3% Triton X-100

-

Procedure:

-

Tissue Preparation:

-

Perfuse the animal with PBS followed by 4% PFA.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in 30% sucrose in PBS until it sinks.

-

Freeze the brain and cut 30-40 µm sections on a cryostat or vibratome.

-

-

Staining:

-

Wash the free-floating sections three times in PBS for 10 minutes each.

-

Incubate the sections in the staining solution in the dark at 37°C.

-

Monitor the reaction progress under a microscope. The reaction is typically complete within 30-90 minutes, when stained neurons appear dark blue/purple.

-

Stop the reaction by washing the sections three times in PBS.

-

-

Mounting and Visualization:

-

Mount the sections onto gelatin-coated slides.

-

Air-dry the slides.

-

Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.

-

Visualize the stained neurons using a bright-field microscope.

-

Neuronal Nitric Oxide Synthase (nNOS) Activity Assay (L-Citrulline Conversion Assay)

This assay quantifies nNOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Brain tissue homogenate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA and 1 mM DTT)

-

[³H]L-arginine

-

Cofactor solution (containing NADPH, FAD, FMN, and tetrahydrobiopterin)

-

Calmodulin

-

Calcium chloride (CaCl₂)

-

Stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)

-

Dowex AG 50W-X8 resin (Na⁺ form)

Procedure:

-

Tissue Homogenization:

-

Homogenize fresh or frozen brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) for the assay.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the tissue supernatant, assay buffer, cofactor solution, calmodulin, and CaCl₂.

-

Initiate the reaction by adding [³H]L-arginine.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Separation and Quantification:

-

Stop the reaction by adding ice-cold stop buffer.

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. [³H]L-arginine will bind to the resin, while [³H]L-citrulline will pass through.

-

Collect the eluate containing [³H]L-citrulline.

-

Quantify the radioactivity in the eluate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³H]L-citrulline produced based on the specific activity of the [³H]L-arginine.

-

Express nNOS activity as pmol of L-citrulline formed per minute per mg of protein.

-

Biotin-Switch Technique for Detecting Protein S-Nitrosylation

This method allows for the specific detection and quantification of S-nitrosylated proteins.

Materials:

-

HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine)

-

Blocking buffer (HEN buffer with 2.5% SDS and 20 mM methyl methanethiosulfonate (B1239399) (MMTS))

-

Labeling buffer (HEN buffer with 1% SDS and 4 mM ascorbate)

-

Biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide)

-

Streptavidin-agarose beads

Procedure:

-

Sample Preparation and Blocking:

-

Lyse cells or homogenize tissue in HEN buffer.

-

Add blocking buffer to the protein extract and incubate at 50°C for 20 minutes to block free thiol groups.

-

Precipitate the proteins with ice-cold acetone.

-

-

Reduction and Biotinylation:

-

Resuspend the protein pellet in labeling buffer.

-

Add Biotin-HPDP to the solution to label the newly formed thiol groups (previously S-nitrosylated).

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Precipitate the proteins with acetone to remove excess Biotin-HPDP.

-

Resuspend the pellet in a suitable buffer.

-

For detection of specific proteins, perform a streptavidin pull-down followed by Western blotting with an antibody against the protein of interest.

-

For global analysis, the biotinylated proteins can be detected by Western blotting with an anti-biotin antibody.

-

Signaling Pathways and Experimental Workflows

Neuronal Nitric Oxide Synthase Signaling Pathway

The canonical signaling pathway for nNOS-derived NO involves the activation of soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[10] cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, mediating the physiological effects of NO.[6][10]

Caption: The nNOS signaling pathway is initiated by calcium influx, leading to NO production and subsequent activation of the sGC-cGMP-PKG cascade or direct protein S-nitrosylation.

Experimental Workflow for Studying nNOS Function

A typical workflow for investigating the role of nNOS in a specific physiological or pathological context involves a combination of histological, biochemical, and functional assays.

Caption: A logical workflow for investigating the function of nNOS, combining histological, biochemical, and functional approaches.

Conclusion

The identification of NADPH diaphorase as neuronal nitric oxide synthase has profoundly impacted our understanding of CNS function. The production of nitric oxide by these neurons is integral to a vast array of physiological processes, and its dysregulation is implicated in numerous neurological disorders. The experimental techniques detailed in this guide provide a robust toolkit for researchers to further explore the intricate roles of the nNOS/NO signaling pathway. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutic strategies for a range of CNS diseases.

References

- 1. Regional expression of NO synthase, NAD(P)H oxidase and superoxide dismutase in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Memory-related changes of nitric oxide synthase activity and nitrite level in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of nitric oxide in learning & memory processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuronal nitric oxide synthase expressing neurons: a journey from birth to neuronal circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitric oxide synthase activity in brain regions and spinal cord of mice and rats: kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. raybiotech.com [raybiotech.com]

- 10. Nitric Oxide Inactivation Mechanisms in the Brain: Role in Bioenergetics and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. liverpool.ac.uk [liverpool.ac.uk]

- 12. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 13. benchchem.com [benchchem.com]

- 14. Assay of neuronal nitric oxide synthase by HPLC determination of citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuronal nitric oxide synthase expression in cerebellar mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. L-NAME (eNOS Inhibitor) [sbsgenetech.com]

The Symbiotic Relationship of NADPH Diaphorase and Nitric Oxide Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate and essentially identical nature of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) diaphorase (NADPH-d) and Nitric Oxide Synthase (NOS). Initially described as separate entities, a convergence of histochemical and biochemical evidence has unequivocally demonstrated that the enzymatic activity historically known as this compound in the nervous system is, in fact, a functional manifestation of Nitric Oxide Synthase. This guide will delve into the foundational research establishing this relationship, provide detailed experimental protocols for their study, and present key signaling pathways and quantitative data relevant to researchers in neuroscience and pharmacology.

The Discovery: Unraveling a Shared Identity

The historic histochemical technique for this compound involves the NADPH-dependent reduction of a tetrazolium salt, such as nitroblue tetrazolium (NBT), to a colored, insoluble formazan (B1609692), allowing for the visualization of specific neuronal populations. For a long time, the precise identity of the enzyme responsible for this reaction in the brain remained elusive.

Groundbreaking research in the early 1990s revealed that the biochemical properties and distribution of neuronal this compound were strikingly similar to that of Nitric Oxide Synthase, the enzyme responsible for the synthesis of the signaling molecule nitric oxide (NO) from L-arginine. Key experimental findings that solidified their identity include:

-

Co-purification: Biochemical purification of this compound from brain homogenates demonstrated that NOS activity consistently co-purified with it.[1][2]

-

Immunoprecipitation: Antibodies raised against purified NOS were able to immunoprecipitate this compound activity, and conversely, antibodies against this compound could immunoprecipitate NOS activity.[2]

-

Identical Molecular Weight: Both neuronal NOS and this compound were shown to be proteins with a molecular weight of approximately 150 kDa.[2]

-

Co-localization: Extensive double-labeling studies using this compound histochemistry and NOS immunohistochemistry have shown a near-complete co-localization in numerous neuronal populations throughout the central and peripheral nervous systems.[3][4][5] In many regions, this co-localization is reported to be 100%.[3]

This convergence of evidence firmly established that the this compound histochemical stain is a reliable marker for neurons that produce nitric oxide.

Quantitative Analysis of Co-localization

The co-localization of this compound staining and NOS immunoreactivity is extensive across the nervous system. While many studies report a qualitative 100% overlap in specific neuronal populations, quantitative data provides a more nuanced understanding of this relationship in different brain regions.

| Brain Region | Species | Percentage of this compound Positive Neurons also NOS-Immunoreactive | Percentage of NOS-Immunoreactive Neurons also this compound Positive | Reference |

| Retina | Rat, Human | 100% | 100% | [3] |

| Cuneate Nucleus | Rat | High (not quantified) | High (not quantified) | [6] |

| Neocortex (Primary Sensorimotor) | Rat | High (0.5-2% of total neurons are NOS positive) | High (not quantified) | [7] |

| Spinal Cord (most areas) | Rabbit | Identical to NOS-IR | Identical to this compound | [8] |

It is important to note that some discrepancies have been observed, particularly in the staining of neuropil and specific fiber tracts, suggesting that under certain conditions, this compound histochemistry may stain structures not readily detected by NOS immunohistochemistry.[8]

Signaling Pathways and Experimental Workflows

The identification of this compound as NOS has profound implications for understanding neuronal signaling. The production of nitric oxide, a highly diffusible and short-lived signaling molecule, is a key function of these neurons.

Nitric Oxide Synthesis and Signaling Pathway

Nitric Oxide Synthase catalyzes the five-electron oxidation of L-arginine to L-citrulline, producing nitric oxide in the process. This reaction requires NADPH and O₂ as co-substrates. Once produced, NO can diffuse across cell membranes to act on neighboring cells. A primary target of NO is soluble guanylate cyclase (sGC), which, upon activation, produces cyclic guanosine (B1672433) monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), leading to a cascade of downstream effects, including modulation of ion channel activity, neurotransmitter release, and gene expression.

Experimental Workflow: Establishing the this compound and NOS Identity

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to study this compound and NOS.

NADPH Diaphorase Histochemistry (for Frozen Brain Sections)

This protocol is adapted for the histochemical localization of this compound activity in fresh-frozen brain tissue.

Materials:

-

Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

-

4% Paraformaldehyde (PFA) in 0.1 M PBS

-

30% Sucrose (B13894) in 0.1 M PBS

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Incubation Solution:

-

1 mM β-NADPH

-

0.2 mM Nitroblue tetrazolium (NBT)

-

0.3% Triton X-100

-

0.1 M Tris-HCl, pH 7.2

-

-

Mounting medium

Procedure:

-

Tissue Preparation:

-

Anesthetize the animal and perfuse transcardially with cold 0.1 M PBS, followed by cold 4% PFA.

-

Dissect the brain and post-fix in 4% PFA for 4-6 hours at 4°C.

-

Cryoprotect the brain by immersing it in 30% sucrose in 0.1 M PBS at 4°C until it sinks (typically 24-48 hours).

-

Embed the brain in OCT compound and freeze rapidly.

-

Cut 30-40 µm thick sections on a cryostat and collect them in 0.1 M PBS.[1]

-

-

Histochemical Staining:

-

Wash the free-floating sections three times for 10 minutes each in 0.1 M PBS.

-

Prepare the incubation solution fresh.

-

Incubate the sections in the incubation solution at 37°C for 30-60 minutes, or until the desired staining intensity is achieved.[4] Monitor the reaction under a microscope.

-

Stop the reaction by washing the sections three times for 5 minutes each in 0.1 M PBS.

-

-

Mounting and Visualization:

-

Mount the sections onto gelatin-coated slides.

-

Allow the slides to air dry.

-

Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.

-

Visualize the blue/purple formazan precipitate under a light microscope.

-

Nitric Oxide Synthase Immunohistochemistry (for Free-Floating Brain Sections)

This protocol describes the immunolocalization of neuronal NOS (nNOS) in fixed brain tissue.

Materials:

-

Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

-

PBS with 0.3% Triton X-100 (PBS-T)

-

Blocking solution: 5% normal goat serum (or serum from the species of the secondary antibody) in PBS-T

-

Primary antibody: Rabbit anti-nNOS (dilution to be optimized)

-

Secondary antibody: Biotinylated goat anti-rabbit IgG (dilution to be optimized)

-

Avidin-Biotin Complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Mounting medium

Procedure:

-

Tissue Preparation:

-

Immunohistochemical Staining:

-

Wash sections three times for 10 minutes each in PBS.

-

Quench endogenous peroxidase activity by incubating sections in 0.3% H₂O₂ in PBS for 30 minutes.

-

Wash sections three times for 10 minutes each in PBS.

-

Incubate sections in blocking solution for 1 hour at room temperature to block non-specific binding sites.[9]

-

Incubate sections in the primary antibody diluted in blocking solution overnight at 4°C.[9]

-

Wash sections three times for 15 minutes each in PBS-T.[1]

-

Incubate sections in the biotinylated secondary antibody diluted in PBS-T for 2 hours at room temperature.[1]

-

Wash sections three times for 15 minutes each in PBS-T.[1]

-

Incubate sections in ABC reagent for 1 hour at room temperature.

-

Wash sections three times for 10 minutes each in PBS.

-

-

Visualization and Mounting:

-

Develop the immunoreaction product by incubating the sections in DAB substrate solution until the desired brown color intensity is reached. Monitor the reaction under a microscope.

-

Stop the reaction by washing the sections thoroughly in PBS.

-

Mount, dehydrate, clear, and coverslip the sections as described in the this compound protocol.

-

Nitric Oxide Synthase Activity Assay

NOS activity can be measured by monitoring either the production of NO (indirectly via its stable metabolites nitrite (B80452) and nitrate) or the co-product L-citrulline.

This colorimetric assay measures the accumulation of nitrite, a stable breakdown product of NO. To measure total NO production, nitrate (B79036) must first be converted to nitrite using nitrate reductase.

Materials:

-

Brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Nitrate Reductase

-

NADPH (for the nitrate reductase reaction)

-

Griess Reagent:

-

Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid

-

Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water

-

-

Sodium nitrite standard solutions

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[10]

-

Collect the supernatant for the assay.

-

-

Nitrate Reduction (for total NO measurement):

-

Incubate a portion of the supernatant with nitrate reductase and NADPH according to the manufacturer's instructions to convert nitrate to nitrite.

-

-

Griess Reaction:

-

Prepare a standard curve using sodium nitrite solutions of known concentrations.

-

Add 50 µL of standards and samples (with and without nitrate reduction) to the wells of a 96-well plate in duplicate.

-

Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.[11]

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

This radiometric assay is a more direct and sensitive method for measuring NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Brain tissue homogenate (prepared as for the Griess assay)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 1 mM MgCl₂, 0.5 mM CaCl₂)

-

L-[³H]arginine

-

NADPH

-

Calmodulin

-

Tetrahydrobiopterin (BH₄)

-

Stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, brain homogenate, L-[³H]arginine, NADPH, calmodulin, and BH₄.

-

Initiate the reaction by adding the tissue homogenate.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Reaction Termination and Separation:

-

Quantification:

-

Collect the eluate in a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the amount of L-[³H]citrulline produced, which is stoichiometric to the amount of NO synthesized.

-

Conclusion

The definitive identification of neuronal NADPH diaphorase as a nitric oxide synthase represents a landmark discovery in neuroscience. This understanding has not only provided a simple and robust histochemical tool for identifying nitrergic neurons but has also been fundamental to unraveling the complex roles of nitric oxide as a neurotransmitter and neuromodulator. The experimental protocols and conceptual frameworks presented in this guide offer researchers a comprehensive resource for investigating the multifaceted biology of the this compound/NOS system and its implications in health and disease.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Neuronal NADPH diaphorase is a nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric oxide synthase immunoreactivity and NADPH diaphorase staining are co-localised in neurons closely associated with the vasculature in rat and human retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neurogrow.com [neurogrow.com]

- 5. neurogrow.com [neurogrow.com]

- 6. The distribution and characterization of this compound/NOS-IR neurons in the rat cuneate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurons in rat cerebral cortex that synthesize nitric oxide: NADPH diaphorase histochemistry, NOS immunocytochemistry, and colocalization with GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sysy.com [sysy.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel Whole-tissue Quantitative Assay of Nitric Oxide Levels in Drosophila Neuroinflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

The Evolution of a Neuroscience Marker: A Technical Guide to NADPH-Diaphorase Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development and modern application of Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH)-diaphorase (NADPH-d) histochemistry in neuroscience. From its initial use as a general metabolic marker to the pivotal discovery of its identity as nitric oxide synthase (NOS), this technique has become an invaluable tool for selectively labeling specific neuronal populations and unraveling the complexities of nitric oxide signaling in the nervous system. This guide provides a comprehensive overview of the technique, including detailed experimental protocols, quantitative data presentation, and a thorough examination of the associated signaling pathways.

A Historical Journey: From a Vague Diaphorase to a Specific Synthase

The story of this compound staining is a compelling example of scientific serendipity and the progressive refinement of neuroanatomical techniques. Initially, the term "diaphorase" was used to describe a class of enzymes capable of transferring hydrogen from NADH or NADPH to various electron acceptors. The histochemical reaction, which produces a colored formazan (B1609692) precipitate, was used to visualize this enzymatic activity in tissues. For a considerable time, the precise identity of the neuronal this compound enzyme remained elusive, with its function being a matter of speculation.[1][2]

A groundbreaking discovery in the early 1990s fundamentally changed the landscape of neuroscience research. It was demonstrated that neuronal this compound is, in fact, a specific isoform of nitric oxide synthase (NOS), the enzyme responsible for the production of the signaling molecule nitric oxide (NO).[2] This revelation was monumental, as it transformed a relatively non-specific histochemical marker into a powerful tool for identifying and studying nitrergic (NO-producing) neurons. The simple, robust, and reliable nature of the this compound staining technique has since led to its widespread use in numerous experimental and neuropathological studies.[2]

The Principle Behind the Stain: An Enzymatic Reaction

This compound histochemistry is based on the enzymatic reduction of a tetrazolium salt, most commonly nitroblue tetrazolium (NBT), to a colored, insoluble formazan precipitate in the presence of NADPH. The reaction is catalyzed by NOS, which acts as a diaphorase in this context.

The basic reaction is as follows:

NADPH + NBT (soluble, yellow) --(NOS)--> NADP+ + Formazan (insoluble, blue/purple)

This reaction provides a direct visualization of the cellular localization of NOS activity. The intensity of the staining is often correlated with the level of enzyme activity at the time of tissue fixation, providing a semi-quantitative measure of NOS activation.[3]

Data Presentation: Quantifying Neuronal Staining

A key aspect of scientific research is the ability to quantify observations. In the context of this compound staining, this often involves measuring the number of stained neurons, their distribution, or the intensity of the stain. Below are examples of how such quantitative data can be structured.

| Brain Region | Experimental Group | Mean Number of this compound Positive Neurons (± SEM) | Percent Change from Control | p-value |

| Striatum | Control | 150 ± 12 | - | - |

| Striatum | Treatment A | 75 ± 8 | -50% | <0.01 |

| Hippocampus | Control | 80 ± 7 | - | - |

| Hippocampus | Treatment A | 78 ± 9 | -2.5% | >0.05 |

Caption: Table 1. Quantification of this compound positive neurons in different brain regions following a specific treatment.

| Brain Region | Alzheimer's Disease | Control | Percent Reduction | p-value |

| Molecular Layer of Dentate Gyrus | 0.85 ± 0.12 | 1.23 ± 0.15 | 31% | <0.001 |

| CA1 | 1.10 ± 0.14 | 1.35 ± 0.18 | 18% | <0.01 |

Caption: Table 2. Reduction in this compound staining intensity in the hippocampus of Alzheimer's disease patients compared to controls.[4]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for performing this compound histochemistry on neuronal tissue. It is important to note that optimal conditions may vary depending on the specific tissue, species, and experimental goals.

Standard Protocol for Brain Sections

This protocol is adapted for use with cryostat sections of fixed brain tissue.

Materials:

-

Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

-

Fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate buffer)

-

Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)

-

This compound staining solution:

-

0.1 M Tris-HCl buffer, pH 7.6

-

0.5% Triton X-100

-

0.25 mg/mL Nitroblue tetrazolium (NBT)

-

1 mg/mL β-NADPH

-

-

Mounting medium (e.g., glycerol-based aqueous medium)

Procedure:

-

Tissue Preparation:

-

Perfuse the animal with ice-cold PBS followed by the fixative solution.

-

Post-fix the brain in the same fixative for 4-24 hours at 4°C.

-

Cryoprotect the brain by immersing it in cryoprotectant solution until it sinks.

-

Freeze the brain and cut 20-40 µm sections on a cryostat.

-

Collect sections in PBS.

-

-

Staining:

-

Wash the free-floating sections three times in PBS for 10 minutes each.

-

Incubate the sections in the this compound staining solution in the dark at 37°C. The incubation time can range from 15 minutes to 2 hours, and the reaction should be monitored under a microscope to achieve the desired staining intensity.

-

Stop the reaction by washing the sections three times in PBS for 10 minutes each.

-

-

Mounting and Visualization:

-

Mount the stained sections onto gelatin-coated slides.

-

Allow the sections to air dry.

-

Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.

-

Alternatively, for a simpler procedure, mount directly with an aqueous mounting medium.

-

Visualize the sections under a light microscope.

-

Protocol for Whole-Mount Preparations

This protocol is suitable for staining entire tissues or ganglia without sectioning.[1]

Materials:

-

Same as the standard protocol, with the potential addition of a clearing agent.

Procedure:

-

Tissue Preparation:

-

Staining:

-

Incubate the whole-mount tissue in the this compound staining solution at 37°C. The incubation time will be longer than for sections and needs to be empirically determined.

-

Monitor the staining progress to avoid overstaining.

-

Stop the reaction by washing in PBS.

-

-

Clearing and Mounting:

-

For thicker tissues, a clearing step may be necessary to improve visualization. This can be achieved by incubating the tissue in a clearing agent (e.g., a graded series of glycerol (B35011) or a commercially available clearing solution).[1]

-

Mount the cleared tissue on a slide with an appropriate mounting medium.

-

Visualizing the unseen: Signaling Pathways and Logical Relationships

The discovery that this compound is NOS opened the door to understanding the vast and complex signaling pathways mediated by nitric oxide in the nervous system. Below are diagrams generated using the DOT language to illustrate these pathways and the experimental workflow.

Caption: A simplified workflow for this compound histochemistry.

Caption: The canonical nitric oxide signaling cascade in neurons.

Troubleshooting Common Issues in this compound Staining

Even with a robust technique like this compound histochemistry, issues can arise. This section provides guidance on how to troubleshoot common problems.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Staining | Inactive enzyme due to improper fixation or tissue handling. | Use fresh fixative and handle tissue gently. Avoid prolonged fixation. |

| Depleted or degraded NADPH or NBT. | Use fresh, properly stored reagents. Prepare staining solution just before use. | |

| Incorrect pH of the staining buffer. | Check and adjust the pH of the Tris-HCl buffer to the optimal range (typically 7.2-7.6). | |

| High Background Staining | Over-incubation in the staining solution. | Reduce the incubation time and monitor the reaction progress more closely. |

| Non-specific reduction of NBT. | Ensure thorough washing steps to remove any residual fixative. Consider adding a small amount of a chelating agent like EDTA to the pre-incubation wash, as this has been shown to inhibit non-neuronal diaphorase activity in some cases. | |

| Presence of endogenous reductases other than NOS. | While this compound is highly selective for NOS in the nervous system, some other diaphorases might contribute to background. Ensure proper fixation, as this tends to suppress non-NOS diaphorase activity.[1] | |

| Uneven Staining | Poor penetration of reagents, especially in whole-mounts. | Increase the concentration of Triton X-100 in the staining solution. For whole-mounts, consider using a methanol/formalin fixation method to improve penetration.[1] |

| Air bubbles trapped on the tissue section. | Ensure sections are fully submerged in the staining solution and handle them carefully to avoid introducing bubbles. | |

| Crystalline Precipitates | Precipitation of NBT or formazan. | Filter the staining solution before use. Ensure the incubation temperature is stable. |

Conclusion

NADPH-diaphorase histochemistry has evolved from a general enzymatic stain to a cornerstone technique in neuroscience for the specific visualization of nitric oxide synthase. Its simplicity, reliability, and the wealth of information it provides on the distribution and activity of nitrergic neurons make it an indispensable tool for researchers investigating a wide range of neurological processes, from synaptic plasticity to neurodegeneration. By understanding the historical context, the underlying principles, and the practical aspects of this technique, researchers can effectively harness its power to continue to illuminate the intricate roles of nitric oxide in the brain.

References

- 1. New techniques for whole-mount NADPH-diaphorase histochemistry demonstrated in insect ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuronal NADPH diaphorase is a nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dynamic changes in NADPH-diaphorase staining reflect activity of nitric oxide synthase: evidence for a dopaminergic regulation of striatal nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pattern of NADPH-diaphorase staining, a marker of nitric oxide synthase activity, is altered in the perforant pathway terminal zone in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NADPH diaphorase histochemistry in rat gastric nitric oxide synthase neurons [protocols.io]

NADPH-d as a Marker for Nitrergic Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) diaphorase (NADPH-d) histochemistry is a widely utilized technique in neuroscience to identify neurons that produce nitric oxide (NO), a versatile signaling molecule. The basis for this application lies in the discovery that the enzymatic activity of neuronal nitric oxide synthase (nNOS), the primary enzyme responsible for NO synthesis in the nervous system, is responsible for the this compound staining observed in specific neuronal populations. This guide provides a comprehensive overview of this compound as a marker for nitrergic neurons, including the underlying biochemical principles, quantitative data on its colocalization with nNOS, detailed experimental protocols, and a visualization of the associated signaling pathways and experimental workflows.

Biochemical Basis of this compound as a Marker for nNOS

The term "diaphorase" refers to a class of enzymes that catalyze the transfer of hydrogen from a reduced nucleotide (like NADPH) to an electron acceptor. In this compound histochemistry, the electron acceptor is typically a tetrazolium salt, such as nitroblue tetrazolium (NBT). In the presence of NADPH, nNOS can reduce NBT to an insoluble, colored formazan (B1609692) precipitate, thereby staining the neuron.[1][2]

Biochemical and immunochemical studies have demonstrated that nNOS and this compound activity copurify, and antibodies against nNOS can immunoprecipitate this compound activity.[3] Furthermore, the molecular weight of the protein responsible for this compound activity in neurons has been identified as approximately 150 kDa, which corresponds to the molecular weight of nNOS.[3] While other enzymes in the body also exhibit this compound activity, the specific staining conditions used in neuroscience, particularly after fixation, are highly selective for the diaphorase activity of nNOS. However, it is important to note that some discrepancies in staining patterns between this compound and nNOS immunohistochemistry have been reported in certain tissues, suggesting that in specific contexts, other enzymes might contribute to the diaphorase reaction.[4]

Quantitative Analysis of nNOS and this compound Colocalization

The correlation between this compound staining and nNOS immunoreactivity is generally very high, with many studies reporting near-complete colocalization in various neuronal populations. This strong correlation has solidified the use of this compound histochemistry as a reliable and robust method for identifying nitrergic neurons.

| Brain Region/Tissue | Species | Percentage of Colocalization (nNOS-ir in this compound positive neurons) | Percentage of Colocalization (this compound in nNOS-ir neurons) | Reference |

| Retina | Rat | 100% | 100% | [5] |

| Retina | Human | 100% | 100% | [5] |

| Cerebral Cortex | Rat | ~98% | ~98% | [6] |

| Striatum | Rat | >95% | >95% | [7] |

| Adrenal Gland (Neurons) | Rat (postnatal) | High (most neurons positive for both) | High (most neurons positive for both) | [8][9] |

| Superior Cervical Ganglion | Hamster | ~67% of principal neurons show this compound | nNOS immunoreactivity localized in principal neurons | [1] |

| Visual Cortex (V1 and V2) | Primate (Squirrel Monkey, Owl Monkey, Bushbaby) | Dense neuropil staining for this compound mirrored cytochrome oxidase activity, but not always nNOS immunolabeling. Sparse colocalization in smooth stellate cells. | Dense neuropil staining for this compound mirrored cytochrome oxidase activity, but not always nNOS immunolabeling. Sparse colocalization in smooth stellate cells. | [10][11] |

Note: The percentages can vary depending on the specific sub-region, neuronal subtype, and the experimental conditions used.

Signaling Pathway of Nitric Oxide in Neurons

The production of nitric oxide by nNOS is a key step in a signaling pathway that plays crucial roles in neurotransmission, synaptic plasticity, and neurovascular coupling. The pathway is initiated by an influx of calcium into the neuron, which binds to calmodulin and activates nNOS.

Caption: Nitric Oxide Signaling Pathway in Neurons.

Experimental Protocols

Detailed methodologies for this compound histochemistry and nNOS immunohistochemistry are provided below. These protocols are intended as a guide and may require optimization based on the specific tissue, antibody, and detection system used.

Experimental Workflow: this compound Histochemistry

Caption: Workflow for NADPH Diaphorase Histochemistry.

Detailed Protocol: this compound Histochemistry for Free-Floating Sections [12][13][14]

-

Tissue Preparation:

-

Perfuse the animal with phosphate-buffered saline (PBS) followed by a fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate buffer, pH 7.4).

-

Post-fix the brain in the same fixative for 4-12 hours at 4°C.

-

Cryoprotect the tissue by immersing it in a series of sucrose (B13894) solutions (e.g., 15% and 30% in PBS) until it sinks.

-

-

Sectioning:

-

Cut 30-50 µm thick sections using a cryostat or a vibratome.

-

Collect the sections in a cryoprotectant solution or directly in PBS.

-

-

Histochemical Staining:

-

Wash the free-floating sections three times for 10 minutes each in 0.1 M PBS (pH 7.4).

-

Prepare the this compound reaction mixture:

-

1 mg/mL β-NADPH

-

0.5 mg/mL Nitroblue Tetrazolium (NBT)

-

0.3% Triton X-100 in 0.1 M Tris-HCl buffer (pH 7.6)

-

-

Incubate the sections in the reaction mixture at 37°C for 30-90 minutes.

-

Monitor the staining development under a microscope. The reaction should be stopped when the desired staining intensity is achieved and before background staining becomes excessive.

-

Stop the reaction by washing the sections three times for 10 minutes each in 0.1 M PBS.

-

-

Mounting and Visualization:

-

Mount the sections onto gelatin-coated slides.

-

Allow the slides to air dry.

-

Dehydrate the sections through a graded series of ethanol (B145695) (70%, 95%, 100%).

-

Clear the sections in xylene or a xylene substitute.

-

Coverslip the slides using a permanent mounting medium.

-

Experimental Workflow: nNOS Immunohistochemistry

Caption: Workflow for nNOS Immunohistochemistry.

Detailed Protocol: nNOS Immunohistochemistry for Free-Floating Sections [3][15][16]

-

Tissue Preparation and Sectioning:

-

Follow the same steps for tissue preparation and sectioning as described for this compound histochemistry.

-

-

Immunohistochemical Staining:

-

Wash the free-floating sections three times for 10 minutes each in 0.1 M PBS.

-

Incubate the sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature to block non-specific binding sites.

-

Incubate the sections with a primary antibody against nNOS (diluted in blocking solution) for 24-48 hours at 4°C.

-

Wash the sections three times for 10 minutes each in PBS.

-

Incubate the sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG, diluted in PBS with 0.3% Triton X-100) for 2 hours at room temperature.

-

Wash the sections three times for 10 minutes each in PBS.

-

Incubate the sections in an avidin-biotin-peroxidase complex (ABC) solution for 1 hour at room temperature.

-

Wash the sections three times for 10 minutes each in PBS.

-

Visualize the immunoreactivity by incubating the sections in a solution containing 3,3'-diaminobenzidine (B165653) (DAB) and hydrogen peroxide.

-

Stop the reaction by washing the sections in PBS.

-

-

Mounting and Visualization:

-

Follow the same steps for mounting, dehydration, clearing, and coverslipping as described for this compound histochemistry.

-

Conclusion

This compound histochemistry remains a valuable and reliable tool for the identification of nitrergic neurons due to the strong correlation between this compound activity and the presence of nNOS. Its simplicity and robustness make it an accessible technique for a wide range of neuroscience research. However, for studies requiring the absolute confirmation of nNOS presence, particularly in tissues where other diaphorases may be active, combining this compound histochemistry with nNOS immunohistochemistry is recommended. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for researchers to effectively utilize these techniques in their investigations of the nitrergic system in health and disease.

References

- 1. Ultrastructural localisation of this compound/nNOS expression in the superior cervical ganglion of the hamster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histochemical characterization of neuronal NADPH-diaphorase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimized Immunostaining of Embryonic and Early Postnatal Mouse Brain Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronal nitric oxide synthase in the rabbit spinal cord visualised by histochemical NADPH-diaphorase and immunohistochemical NOS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric oxide synthase immunoreactivity and NADPH diaphorase staining are co-localised in neurons closely associated with the vasculature in rat and human retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurons in rat cerebral cortex that synthesize nitric oxide: NADPH diaphorase histochemistry, NOS immunocytochemistry, and colocalization with GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitric oxide synthase and neuronal NADPH diaphorase are identical in brain and peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distribution and colocalization of nitric oxide synthase and NADPH-diaphorase in adrenal gland of developing, adult and aging Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Colocalization of nitric oxide synthase and NADPH-diaphorase in rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The distribution of NADPH diaphorase and nitric oxide synthetase (NOS) in relation to the functional compartments of areas V1 and V2 of primate visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. NADPH diaphorase histochemistry in rat gastric nitric oxide synthase neurons [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. protocols.io [protocols.io]

- 15. protocols.io [protocols.io]

- 16. Immunohistochemistry (IHC) protocol [hellobio.com]

The Distribution of NADPH-Diaphorase Positive Neurons in the Brain: A Technical Guide

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) diaphorase (NADPH-d) is a histochemical marker for neuronal nitric oxide synthase (nNOS), the primary enzyme responsible for the synthesis of nitric oxide (NO) in the nervous system. As a gaseous signaling molecule, NO plays a crucial role in a wide array of physiological and pathological processes, including synaptic plasticity, neurogenesis, and neurotoxicity.[1][2][3] This guide provides a comprehensive overview of the distribution of this compound positive neurons throughout the brain, details the experimental protocols for their visualization, and illustrates the key signaling pathways in which they are involved.

Distribution of this compound Positive Neurons

This compound positive neurons are found in nearly all regions of the brain, though their density and morphology vary significantly between different structures.[4][5] These neurons are typically non-pyramidal cells and are often a subpopulation of GABAergic interneurons.[3][6]

Cerebral Cortex

In the cerebral cortex, this compound positive neurons are present in all layers, from I to VI, as well as in the subcortical white matter.[6][7] Two main types of this compound positive neurons have been identified in the primate cerebral cortex:

-

Type I neurons: These have large cell bodies (20-50 µm in diameter) and are intensely stained. They are found throughout the cortex but are most prominent in the white matter.[6]

-

Type II neurons: These have smaller cell bodies (8-15 µm in diameter) and are less intensely stained. They are primarily located in layers II-VI.[6]

In the rat somatosensory cortex, this compound positive neurons are more numerous in the infragranular layers (V and VI) compared to the supragranular layers (I-IV).[8]

Hippocampal Formation

The hippocampal formation contains a substantial population of this compound positive neurons. In rats, the total number of these cells is estimated to be between 27,000 and 32,400.[9] Approximately two-thirds of these neurons are located in the Ammon's horn and one-third in the dentate gyrus.[9] The distribution is not uniform, with about 70% of the cells found in the dorsal hippocampus and 30% in the ventral hippocampus.[9] These neurons represent a significant subpopulation of the GABAergic inhibitory cells in this region.[9]

Basal Ganglia

The basal ganglia, including the striatum (caudate nucleus and putamen) and globus pallidus, contain a high density of this compound positive neurons.[4][10] In the human striatum, these are predominantly interneurons, although a class of larger, efferent neurons also stains positive for this compound.[11] Morphological studies have identified up to 12 different types of this compound positive neurons in the human putamen based on their distinct shapes and sizes.[11] In the human claustrum, this compound positive neurons are categorized by size into large (25-35 µm), medium (20-25 µm), and small (14-20 µm) types, with both spiny and aspiny subtypes observed.[12]

Brainstem and Other Regions

This compound positive neurons are also widely distributed throughout the brainstem. They have been identified in the pedunculopontine nucleus, parabrachial nucleus, and various reticular nuclei.[13] In the human inferior colliculus, these neurons are found in all three main subdivisions and are classified as large, medium, small, and very small, with the larger cells thought to be projection neurons and the smaller ones interneurons.[14] Additionally, this compound positive cells are present in the amygdala, septal nuclei, and olfactory bulb.[7][10][15]

Quantitative Distribution of this compound Positive Neurons

| Brain Region | Species | Subregion/Layer | Cell Type/Size | Density/Number | Reference |

| Cerebral Cortex | Monkey | All layers & white matter | Type I (20-50 µm), Type II (8-15 µm) | - | [6] |

| Rat | Somatosensory Cortex (Infragranular) | Non-pyramidal | More numerous than supragranular | [8] | |

| Hippocampal Formation | Rat | Ammon's Horn & Dentate Gyrus | Non-pyramidal | 27,000 - 32,400 (total) | [9] |

| Rat | Dorsal Hippocampus | Non-pyramidal | ~70% of total hippocampal this compound cells | [9] | |

| Rat | Ventral Hippocampus | Non-pyramidal | ~30% of total hippocampal this compound cells | [9] | |

| Basal Ganglia | Human | Claustrum | Large (25-35 µm), Medium (20-25 µm), Small (14-20 µm) | - | [12] |

| Human | Putamen | 12 morphological types | - | [11] | |

| Brainstem | Human | Inferior Colliculus | Large, Medium, Small, Very Small | - | [14] |

Experimental Protocols

NADPH-Diaphorase Histochemistry

The histochemical staining for this compound is a robust method for identifying nNOS-containing neurons.[16][17] The procedure is based on the ability of nNOS to reduce a soluble tetrazolium salt (e.g., nitroblue tetrazolium) into an insoluble, colored formazan (B1609692) precipitate in the presence of its co-factor NADPH.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

30% Sucrose (B13894) in PBS

-

Incubation buffer: 0.1 M Phosphate buffer (pH 7.4) containing 0.3% Triton X-100

-

Reaction solution: Incubation buffer containing 1.0 mg/mL β-NADPH and 0.1 mg/mL nitroblue tetrazolium

Procedure:

-

Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with saline followed by 4% PFA.

-

Post-fixation and Cryoprotection: Dissect the brain and post-fix in 4% PFA for 2-4 hours. Transfer to 30% sucrose in PBS for cryoprotection until the brain sinks.

-

Sectioning: Freeze the brain and cut coronal or sagittal sections (30-40 µm) on a cryostat or freezing microtome.

-

Staining:

-

Wash free-floating sections in PBS.

-

Incubate the sections in the reaction solution at 37°C for 30-60 minutes in the dark.[18] Monitor the staining progress under a microscope.

-

Stop the reaction by washing the sections in PBS.

-

-

Mounting and Coverslipping: Mount the stained sections onto gelatin-coated slides, air dry, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a mounting medium.

Signaling Pathways

The primary function of nNOS (and thus this compound positive neurons) is the production of nitric oxide, a highly diffusible signaling molecule.[2][19]

Canonical NO/cGMP Signaling Pathway

The most well-characterized pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC).[19]

-

nNOS Activation: In response to neuronal excitation, particularly through the activation of NMDA-type glutamate (B1630785) receptors, there is an influx of calcium ions (Ca²⁺).[3][20]

-

NO Synthesis: The increased intracellular Ca²⁺ binds to calmodulin (CaM), and the Ca²⁺/CaM complex then activates nNOS.[3] Activated nNOS catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process.[19]

-

NO Diffusion: As a small, uncharged gas, NO readily diffuses across cell membranes to act on neighboring cells, including other neurons and vascular smooth muscle cells.[2]

-

sGC Activation: In target cells, NO binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

-

cGMP Production: Activated sGC converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[19]

-

Downstream Effects: cGMP acts as a second messenger, activating protein kinase G (PKG) and cyclic nucleotide-gated (CNG) ion channels, leading to a variety of physiological responses such as vasodilation and modulation of synaptic plasticity.[3][19]

References

- 1. Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NO as a signalling molecule in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Neuronal nitric oxide synthase expressing neurons: a journey from birth to neuronal circuits [frontiersin.org]

- 4. Neuromeric Distribution of Nicotinamide Adenine Dinucleotide Phosphate-Diaphorase Activity in the Adult Lamprey Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distribution of NADPH-Diaphorase-Positive Neurons in the Mouse Brain: Differences from Previous Findings in the Rat Brain and Comparison with the Distribution of Serotonergic Neurons [jstage.jst.go.jp]

- 6. NADPH-diaphorase-positive neurons in primate cerebral cortex colocalize with GABA and calcium-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NADPH-diaphorase-positive cell populations in the human amygdala and temporal cortex: neuroanatomy, peptidergic characteristics and aspects of aging and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distribution of this compound positive neurons during postnatal development of the rat somatosensory cortex correlates with gradients of neurogenesis and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NADPH-diaphorase positive neurons of the rat hippocampal formation: regional distribution, total number and colocalization with calcium binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurons of the basal ganglia of the human brain (striatum and basolateral amygdala) expressing the enzyme this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NADPH-diaphorase staining reveals new types of interneurons in human putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topographical distribution and morphology of NADPH-diaphorase-stained neurons in the human claustrum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. NADPH-diaphorase-positive neurons in the human inferior colliculus: morphology, distribution and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NADPH diaphorase-containing nerve fibers and neurons in the myenteric plexus are resistant to postmortem changes: studies in Hirschsprung's disease and normal autopsy material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Histochemical characterization of neuronal NADPH-diaphorase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Nitric oxide signalling in the brain and its control of bodily functions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nitric Oxide Pathways in Neurovascular Coupling Under Normal and Stress Conditions in the Brain: Strategies to Rescue Aberrant Coupling and Improve Cerebral Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Localization of NADPH Diaphorase Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the cellular and subcellular localization of NADPH diaphorase activity. Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) diaphorase is a key enzyme, often used as a histochemical marker for nitric oxide synthase (NOS), playing a crucial role in various physiological and pathological processes. Understanding its precise location within cells and tissues is fundamental for research in neuroscience, vascular biology, and drug development.

Cellular and Subcellular Distribution of NADPH Diaphorase Activity

NADPH diaphorase activity has been identified in a wide array of cell types and subcellular compartments. Its distribution is tissue-specific and can vary depending on the physiological state.

Cellular Localization

The enzyme exhibits a broad cellular distribution, with prominent activity observed in neuronal, endothelial, and epithelial cells.

Table 1: Cellular Localization of NADPH Diaphorase Activity in Various Tissues

| Tissue/Organ System | Cell Type | Intensity of Staining | Reference |

| Nervous System | |||

| Neocortex | Subpopulation of neurons | High | [1] |

| Ependymal cells (including tanycytes) | Present | [1] | |

| Retina | Amacrine cells | High | [2][3][4] |

| Horizontal cells | Low to moderate | [3] | |

| Ganglion cells | Low to moderate | [3] | |

| Photoreceptor inner segments | High | [3] | |

| Müller cells | Sparse | [2] | |

| Intestine (Submucous Plexus) | Dogiel type I and type II neurons | High | [5] |

| Pineal Gland | Pineal cells (scattered) | Present | [6] |

| Nerve fibers | Present | [6] | |

| Cardiovascular System | |||

| Aorta | Endothelial cells (~30% of cells) | Positive | [7] |

| Nasal Mucosa | Endothelial cells of cavernous sinuses | Strong | [8] |

| Endothelial cells of arterioles | Occasional | [8] | |

| Endothelial cells of capillaries and venules | Negative | [8] | |

| Brain (at injury sites) | Angiogenic endothelial cells | High | [1] |

| Placenta | |||

| Syncytiotrophoblasts | Marked | [9] | |

| Endothelium of cord vessels | Moderate | [9] | |

| Amniotic epithelia | Weak | [9] | |

| Chorionic trophoblasts | Weak | [9] | |

| Dental and Periodontal Tissues | |||

| Dental Pulp | Odontoblasts and sub-odontoblastic cells | Prominent | [10] |

| Endothelial cells of blood vessels | Positive | [10] | |

| Periodontal Ligament | Cells on the alveolar bone surface | Present | [10] |

| Gingival Papillae | Basal cell layer of the epithelium | Present | [10] |

| Uterus (Porcine, Early Pregnancy) | |||

| Luminal Epithelium | Varies with pregnancy stage | High (days 5-12), Decreased at implantation sites (day 17) | [11] |

| Endometrial Glands | High | [11] | |

| Arterial Endothelium | Stronger than venous endothelium | [11] | |

| Thyroid Gland (Chick and Mouse) | |||

| Neuronal cell bodies | Present | [12] | |

| Nerve fibers | Present | [12] | |

| Vascular endothelium | Present | [12] | |

| Adrenal Gland (Mouse) | |||

| Adrenal Medulla | Ganglion cells and nerve fibers | Present | [13] |

Subcellular Localization

Electron microscopy studies have revealed that NADPH diaphorase activity is associated with various organelles, suggesting its involvement in diverse intracellular signaling pathways.

Table 2: Subcellular Localization of NADPH Diaphorase Activity

| Subcellular Compartment | Associated Activity | Cell Type/Tissue | Reference |

| Membranes | |||

| Cell Membrane | Associated | Endothelial cells (aorta), Neurons (submucous plexus) | [5][7] |

| Organelles | |||

| Endoplasmic Reticulum | Membrane-associated | Neurons (submucous plexus, retina, dorsal raphe) | [2][5][14] |

| Nuclear Envelope | Membrane-associated | Neurons (retina, dorsal raphe) | [2][14] |

| Mitochondria | Membrane-associated | Neurons (retina), Photoreceptor rod endings | [2] |

| Golgi Apparatus | Membrane-associated | Neurons (submucous plexus, dorsal raphe) | [5][14] |

| Free Ribosomes | Associated (for NOS immunogold labelling) | Endothelial cells (aorta) | [7] |

| Synaptic Vesicles | Associated | Axon terminals (submucous plexus) | [5] |

| Cytoplasm | |||

| Cytoplasm (in patches) | Distributed | Endothelial cells (aorta), Syncytiotrophoblasts (placenta) | [7][9] |

Experimental Protocols

The most common method for detecting NADPH diaphorase activity is histochemistry, which relies on the reduction of a tetrazolium salt (like nitroblue tetrazolium - NBT) to an insoluble, colored formazan (B1609692) precipitate at the site of enzyme activity.

NADPH Diaphorase Histochemistry for Light Microscopy

This protocol is adapted from studies on rat gastric nitric oxide synthase neurons.[15][16]

1. Tissue Preparation:

- Anesthetize the animal (e.g., isoflurane (B1672236) inhalation) and perform decapitation.[15]

- Dissect the tissue of interest and place it in phosphate-buffered saline (PBS; 0.15 M NaCl in 0.01 M sodium phosphate buffer, pH 7.2).[15]

- For vascular studies, nicardipine (B1678738) (1 µM) can be added to the PBS to prevent vasoconstriction.[15]

- Fix the tissue in 4% formaldehyde (B43269) in 0.1 M phosphate buffer (pH 7.0) for 1 hour at 4°C.[15]

- Wash the tissue extensively in PBS (3-6 times for 10 minutes each) to remove the fixative.[15]

2. Staining Procedure:

- For whole-mount preparations, permeabilize the tissue with 0.3% Triton X-100 in PBS for 10 minutes, followed by a 10-minute wash in PBS.[15]

- Prepare the NADPH diaphorase staining solution:

- 0.1 M Tris buffer, pH 7.6

- 0.5% Triton X-100

- 0.25 mg/mL nitroblue tetrazolium (NBT)

- 1 mg/mL β-NADPH (dissolved in 0.01 M sodium hydroxide (B78521) to create a 50 mg/mL stock solution)[15]

- Incubate the tissue in the staining solution for 10-25 minutes at 37°C.[15]

- Monitor the color reaction under a microscope until the desired staining intensity is achieved.

- Stop the reaction by washing the tissue in PBS.

3. Mounting and Visualization:

- Mount the stained tissue on slides with an appropriate mounting medium (e.g., buffered glycerol).[16]

- Visualize the formazan precipitate (a purple-blue color) using a light microscope.

Ultrastructural Localization of NADPH Diaphorase Activity (Electron Microscopy)

For higher resolution, the protocol can be adapted for electron microscopy using a different tetrazolium salt, such as 2-(2'-benzothiazolyl)-5-styryl-3-(4'-phthalhydrazidyl) tetrazolium chloride (BSPT), which forms an electron-dense precipitate.[5][14]

1. Tissue Preparation and Fixation:

- Follow the initial steps of tissue dissection as for light microscopy.

- Fix the tissue with a mixture suitable for electron microscopy, often containing glutaraldehyde (B144438) and paraformaldehyde.

2. Staining Procedure:

- Incubate the tissue in a reaction mixture containing β-NADPH and BSPT.[5]

3. Processing for Electron Microscopy:

- Post-fix the tissue (e.g., with osmium tetroxide), dehydrate through a graded series of ethanol, and embed in a resin (e.g., Durcupan).[14]

- Cut ultrathin sections and examine with a transmission electron microscope.

Signaling Pathways and Experimental Workflows

The colocalization of NADPH diaphorase activity with nitric oxide synthase (NOS) in many cell types indicates its integral role in the production of nitric oxide (NO), a critical signaling molecule.

Nitric Oxide Synthesis Pathway

Caption: Nitric Oxide (NO) is synthesized from L-arginine by NOS, utilizing NADPH as a reductant.

Experimental Workflow for NADPH Diaphorase Histochemistry

Caption: A generalized workflow for the histochemical detection of NADPH diaphorase activity.

Relationship between NADPH Diaphorase Activity and NOS

Caption: The enzymatic activity of NOS is responsible for the NADPH diaphorase histochemical reaction.

References

- 1. NADPH-diaphorase histochemistry identifies isolated endothelial cells at sites of traumatic injury in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Localization of NADPH-diaphorase/nitric oxide synthase in the rat retina: an electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NADPH diaphorase localization and nitric oxide synthetase activity in the retina and anterior uvea of the rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NADPH diaphorase histochemistry in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Localization of NADPH-diaphorase activity in the submucous plexus of the guinea-pig intestine: light and electron microscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Localization of NADPH-diaphorase in the rat pineal gland: an experimental enzyme histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ultrastructural localization of NADPH-diaphorase and colocalization of nitric oxide synthase in endothelial cells of the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ultrastructural localization of NADPH-Diaphorase activity in the endothelial cells of human nasal respiratory mucosa. [arpi.unipi.it]